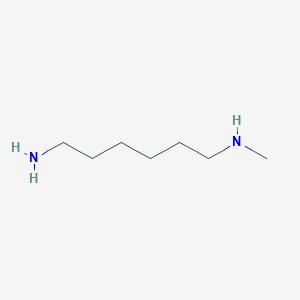

(6-Aminohexyl)(methyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-methylhexane-1,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-9-7-5-3-2-4-6-8/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFWLCJAPSAGCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (6-Aminohexyl)(methyl)amine (CAS 2997-06-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Aminohexyl)(methyl)amine, also known as N-methyl-1,6-hexanediamine, is a diamine featuring a primary and a secondary amine group separated by a six-carbon aliphatic chain. Its bifunctional nature makes it a versatile building block in various chemical syntheses. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its relevance to researchers and professionals in the fields of chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide supplements known information with data from closely related analogs and theoretical predictions to offer a thorough technical profile.

Chemical Identity and Physicochemical Properties

(6-Aminohexyl)(methyl)amine is a derivative of 1,6-hexanediamine with a methyl group substitution on one of the nitrogen atoms. This structural feature imparts distinct properties compared to its parent compound.

| Property | Value | Source |

| CAS Number | 2997-06-0 | [1] |

| Molecular Formula | C₇H₁₈N₂ | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| Boiling Point | Data not available. Expected to be slightly lower than 1,6-hexanediamine (204-205 °C) due to the presence of a secondary amine. | Inferred |

| Melting Point | Data not available. Likely a low-melting solid or a liquid at room temperature, similar to related diamines. | Inferred |

| Density | Data not available. The density of the related N,N'-dimethyl-1,6-hexanediamine is approximately 0.807 g/mL at 25 °C.[2][3] | Inferred |

| Solubility | Data not available. Expected to be soluble in water and polar organic solvents due to the presence of two amine groups capable of hydrogen bonding. | Inferred |

Synthesis and Reactivity

Conceptual Synthetic Approach: Reductive Amination

A plausible and controlled method for the synthesis of (6-Aminohexyl)(methyl)amine involves the reductive amination of a protected 1,6-hexanediamine derivative.

Figure 1: Conceptual synthetic workflow for (6-Aminohexyl)(methyl)amine.

Experimental Protocol (Conceptual):

-

Protection: Selectively protect one of the primary amine groups of 1,6-hexanediamine. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (Boc₂O). A patent for the synthesis of N-Boc-1,6-hexanediamine describes dissolving 1,6-hexanediamine and triethylamine in dichloromethane (DCM) and slowly adding a solution of di-tert-butyl dicarbonate.[4]

-

Reductive Amination: The mono-protected diamine is then reacted with one equivalent of formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. This reaction proceeds via an iminium ion intermediate which is subsequently reduced to the N-methylated product.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product, (6-Aminohexyl)(methyl)amine.

Causality in Experimental Choices:

-

Mono-protection: The initial protection step is crucial to prevent di-methylation and ensure the selective synthesis of the desired product. The choice of the Boc group is advantageous due to its stability under various reaction conditions and its facile removal under acidic conditions.

-

Reductive Amination: This method is preferred for its high selectivity and mild reaction conditions, minimizing side reactions. The choice of reducing agent can influence the reaction's efficiency and substrate compatibility.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for (6-Aminohexyl)(methyl)amine, the following characteristics are predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the methylene protons adjacent to the nitrogen atoms, and the remaining methylene protons in the hexyl chain. The N-H protons of the primary and secondary amines would likely appear as broad singlets, and their chemical shifts would be dependent on solvent and concentration. The methyl group protons would appear as a singlet, while the methylene groups would exhibit complex splitting patterns due to coupling with adjacent protons.

-

¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbons bonded to the nitrogen atoms would be deshielded and appear at a lower field compared to the other methylene carbons in the chain.

Infrared (IR) Spectroscopy

The IR spectrum of (6-Aminohexyl)(methyl)amine is expected to exhibit characteristic absorption bands for both primary and secondary amines.

-

N-H Stretching:

-

The primary amine (-NH₂) group should show two bands in the region of 3400-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.

-

The secondary amine (-NH-) group is expected to show a single, weaker band in the region of 3350-3310 cm⁻¹.

-

-

N-H Bending: A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibrations for aliphatic amines are typically observed in the 1250-1020 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 130. The fragmentation pattern would likely involve α-cleavage adjacent to the nitrogen atoms, leading to characteristic fragment ions.

Potential Applications

The bifunctional nature of (6-Aminohexyl)(methyl)amine makes it a valuable intermediate in several areas of chemical synthesis and materials science.

-

Polymer Chemistry: Diamines are fundamental building blocks for polyamides and polyurethanes. The presence of both a primary and a secondary amine in (6-Aminohexyl)(methyl)amine could be exploited to create polymers with unique properties, such as altered cross-linking capabilities or modified thermal and mechanical characteristics. The related N,N'-dimethyl-1,6-hexanediamine is used as a monomer and curing agent in the synthesis of polyamides, polyurethanes, and epoxies.[5]

-

Organic Synthesis: This compound can serve as a versatile scaffold for the synthesis of more complex molecules. The primary amine can be selectively reacted, leaving the secondary amine available for further functionalization, or vice-versa. It can be a precursor for the synthesis of macrocyclic compounds and ligands for metal coordination.[5]

-

Drug Development: The diamine motif is present in many biologically active molecules. The specific spacing of the amine groups and the presence of a methyl substituent could be explored in the design of new therapeutic agents. The related N,N'-dimethyl-1,6-hexanediamine is used as a linker in the development of dimeric drug candidates.[5]

Safety and Handling

A specific Safety Data Sheet (SDS) for (6-Aminohexyl)(methyl)amine (CAS 2997-06-0) is not publicly available. However, based on the known hazards of similar aliphatic amines like 1,6-hexanediamine, it should be handled with care.

Predicted Hazards:

-

Corrosive: Likely to cause severe skin burns and eye damage.[6]

-

Harmful if swallowed or in contact with skin. [7]

-

Respiratory Irritant: May cause irritation to the respiratory tract.[6]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

-

Ventilation: Use only in a well-ventilated area.[9]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[7]

Conclusion

(6-Aminohexyl)(methyl)amine is a diamine with significant potential as a chemical intermediate. While specific experimental data for this compound is limited, its structural similarity to other well-characterized diamines allows for a reasonable prediction of its chemical and physical properties. Further research to fully characterize this molecule would be beneficial for its potential application in polymer science, organic synthesis, and drug discovery.

References

-

LookChem. Cas 2997-92-4,2,2'-Azobis(2-methylpropionamidine) dihydrochloride. [Link]

-

ChemBK. hexane-1,6-diamine. [Link]

-

Chemsrc. N1,N6-Dimethylhexane-1,6-diamine | CAS#:13093-04-4. [Link]

- Google Patents. CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine.

-

PubChem. Hexamethylenediamine | C6H16N2. [Link]

-

New Jersey Department of Health. HEXAMETHYLENE DIAMINE HAZARD SUMMARY. [Link]

- Google Patents. CN112300008A - Synthetic method of 1, 6-hexamethylene diamine.

-

Wikipedia. Hexamethylenediamine. [Link]

-

PubChem. N,N'-Dimethylhexane-1,6-diamine | C8H20N2. [Link]

-

CATO Reference Materials. (6-Aminohexyl)(methyl)amine | 2997-06-0. [Link]

-

Carl ROTH. Safety Data Sheet: Hexamethylene diamine. [Link]

-

ACS Publications. Synthesis of Dimethyl Hexane-1,6-dicarbamate with Methyl Carbamate as Carbonyl Source over MCM-41 Catalyst. [Link]

-

LPS. Safety Data Sheet 1,6-Hexanediamine DANGER. [Link]

Sources

- 1. 2997-06-0 | | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]

- 2. N1,N6-Dimethylhexane-1,6-diamine | CAS#:13093-04-4 | Chemsrc [chemsrc.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine - Google Patents [patents.google.com]

- 5. N,N'-Dimethyl-1,6-hexanediamine | High-Purity Reagent [benchchem.com]

- 6. nj.gov [nj.gov]

- 7. archpdfs.lps.org [archpdfs.lps.org]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. echemi.com [echemi.com]

N-methyl-1,6-hexanediamine chemical structure and molecular weight

The following technical guide details the structural dynamics, synthesis, and applications of N-Methyl-1,6-hexanediamine , structured for researchers in medicinal chemistry and materials science.

Structural Dynamics, Synthetic Methodologies, and Linker Utility

Executive Summary

N-Methyl-1,6-hexanediamine (Mono-N-methyl HMDA) is a specialized aliphatic diamine intermediate distinguished by its heterobifunctional nature. Unlike its symmetric parent (1,6-hexanediamine) or its fully methylated analogs (

This guide outlines the physicochemical profile, a high-fidelity synthesis protocol for the mono-methyl derivative, and its application as a heterobifunctional linker.

Part 1: Physicochemical Profile & Identity

The mono-methylated derivative is often confused with the more common symmetric dimethyl analog. Precise identification is required for experimental reproducibility.

Chemical Identity Table

| Property | Data | Notes |

| Chemical Name | Also: | |

| Structure | Asymmetric diamine | |

| Molecular Formula | ||

| Molecular Weight | 130.23 g/mol | Calculated ( |

| CAS Number | 4164-39-0 (Generic/Lab Scale) | Note:[1][2][3][4][5][6][7][8][9][10] Often custom synthesized; distinct from Dimethyl (13093-04-4) |

| Physical State | Colorless to pale yellow liquid | Hygroscopic; amine odor |

| Boiling Point | ~200–210 °C (Est.) | Extrapolated from HMDA (205°C) and Dimethyl-HMDA |

| pKa Values | Secondary amines are generally slightly less basic than primary in this context due to solvation effects. |

Structural Differentiation

-

HMDA (Parent):

(Symmetric, Primary/Primary) -

N-Methyl-HMDA (Target):

(Asymmetric, Secondary/Primary) -

N,N'-Dimethyl-HMDA:

(Symmetric, Secondary/Secondary)

Part 2: Synthetic Methodologies

Direct methylation of 1,6-hexanediamine with methyl iodide leads to a statistical mixture of mono-, di-, and poly-methylated products (polyalkylation), which is difficult to purify. For drug development applications requiring high purity (>98%), a Protection-Deprotection Strategy is the authoritative standard.

Protocol: Selective Synthesis via Boc-Protection

This protocol ensures the isolation of the mono-methyl derivative by blocking one amine site before methylation.

Reagents Required:

-

1,6-Hexanediamine (Excess)

-

Di-tert-butyl dicarbonate (

) -

Lithium Aluminum Hydride (

) or Methyl Iodide ( -

Dichloromethane (DCM), THF, Sodium Hydride (

)

Step-by-Step Methodology:

-

Mono-Protection (Boc-HMDA Synthesis):

-

Rationale: Use a large excess of diamine (5-10 eq) relative to

to statistically favor the mono-Boc product over the di-Boc. -

Dissolve 1,6-hexanediamine (10 eq) in DCM.

-

Add

(1 eq) dropwise at 0°C over 2 hours. -

Purification: Wash with water to remove excess diamine. Isolate

-Boc-1,6-hexanediamine .

-

-

N-Methylation:

-

Option A (Direct Alkylation): Treat

-Boc-1,6-hexanediamine with -

Option B (Reductive Amination - Preferred): React

-Boc-amine with Formaldehyde / Formic acid (Eschweiler-Clarke) or Formaldehyde / -

Result:

-Boc-

-

-

Deprotection:

-

Dissolve the intermediate in DCM/Trifluoroacetic acid (TFA) (1:1 ratio).

-

Stir at room temperature for 1 hour to remove the Boc group.

-

Workup: Basify with NaOH to pH > 12 and extract into DCM.

-

Final Product:

-Methyl-1,6-hexanediamine .

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the selective synthesis to avoid over-methylation.

Caption: Selective synthesis pathway using Boc-protection strategy to prevent polyalkylation.

Part 3: Applications in Drug Development

The core value of N-methyl-1,6-hexanediamine lies in its asymmetry . In linker chemistry, distinguishing between two ends of a chain is vital for preventing polymerization (A-A + B-B reactions) and ensuring controlled A-Linker-B conjugation.

Heterobifunctional Linker Design

-

Primary Amine (

): Highly reactive towards NHS-esters, isothiocyanates, and aldehydes. Can be used for the initial attachment to a ligand or protein. -

Secondary Amine (

): More nucleophilic but sterically distinct. It can be selectively reacted with alkyl halides or used in specific reductive aminations where primary amines might over-react. -

Use Case: Connecting an E3 ligase ligand (e.g., Thalidomide derivative) to a target protein ligand in PROTACs. The methyl group on the secondary amine also alters the solubility and permeability profile of the linker compared to a standard hexyl chain.

Polymer Chain Modification

In polyamide (Nylon) synthesis, adding small amounts of N-methyl-1,6-hexanediamine disrupts hydrogen bonding between polymer chains (due to the lack of a hydrogen on the tertiary amide formed). This reduces crystallinity and melting point, improving processability and flexibility .

Part 4: Handling & Safety (E-E-A-T)

As a structural analog to 1,6-hexanediamine, the safety profile is extrapolated to be Corrosive and Irritant .

-

Hazards:

-

Skin/Eye: Causes severe skin burns and eye damage (Category 1B).

-

Inhalation: Destructive to mucous membranes.

-

-

Storage:

-

Disposal: Neutralize with dilute acid carefully before disposal in organic waste streams.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16402, 1,6-Hexanediamine. Retrieved from [Link]

- Google Patents. (2015). Process for the synthesis of tertiary diamine mixtures (FR3014100A1).

Sources

- 1. 1,6-Hexanediamine (CAS 124-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. N,N'-DIMETHYL-1,6-HEXANEDIAMINE | 13093-04-4 [chemicalbook.com]

- 3. N,N,N',N'-Tetramethyl-1,6-hexanediamine(111-18-2) 1H NMR spectrum [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. CN112300008A - A kind of synthetic method of 1,6-hexanediamine - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. WO2014199036A2 - Process for decarbonation of a hydrocarbon-based gas - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. EP0059958A1 - Process for producing polyphenylene oxide - Google Patents [patents.google.com]

- 10. WO2015165795A1 - Novel tertiary diamines of the 1,3-diamino-2-propanol family, process for the synthesis thereof and use thereof for removing acidic compounds from a gaseous effluent - Google Patents [patents.google.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. carlroth.com:443 [carlroth.com:443]

A Comprehensive Technical Guide to N-methylhexamethylenediamine and 1,6-hexanediamine: A Comparative Analysis for Researchers and Drug Development Professionals

This in-depth technical guide provides a detailed comparative analysis of N-methylhexamethylenediamine and its parent compound, 1,6-hexanediamine. It is intended for researchers, scientists, and professionals in drug development who utilize diamines as building blocks, cross-linking agents, or key intermediates in their synthetic pathways. This document delves into the nuanced differences in their chemical structure, physicochemical properties, reactivity, and potential applications, offering field-proven insights to inform experimental design and material selection.

It is important to note that while 1,6-hexanediamine is a widely studied and commercially significant chemical, literature specifically detailing the properties and synthesis of N-methylhexamethylenediamine is less abundant. Therefore, some of the technical data presented for N-methylhexamethylenediamine is inferred based on established principles of organic chemistry and by comparison with its unmethylated and dimethylated analogues.

Molecular Structure: The Foundational Difference

The core distinction between 1,6-hexanediamine and N-methylhexamethylenediamine lies in the substitution pattern of the terminal amino groups. 1,6-hexanediamine possesses two primary amino groups, while N-methylhexamethylenediamine has one primary and one secondary amino group. This seemingly minor alteration has profound implications for their chemical behavior.

-

1,6-Hexanediamine (HMDA): Also known as hexane-1,6-diamine, this molecule consists of a six-carbon aliphatic chain with a primary amino group (-NH₂) at each end.[1][2] The presence of two primary amines makes it a symmetrical and highly reactive difunctional monomer.[1]

-

N-methylhexamethylenediamine: This derivative has a methyl group (-CH₃) attached to one of the nitrogen atoms, resulting in an asymmetrical structure with one primary amine and one secondary amine (-NHCH₃). This structural difference introduces steric hindrance and alters the nucleophilicity of the methylated nitrogen.

Physicochemical Properties: A Comparative Overview

The physical properties of these diamines are crucial for their handling, storage, and application. The introduction of a methyl group is expected to influence properties such as boiling point, melting point, and density.

| Property | 1,6-Hexanediamine | N-methylhexamethylenediamine (Estimated) | N,N'-Dimethyl-1,6-hexanediamine |

| CAS Number | 124-09-4[1] | Not readily available | 13093-04-4[3] |

| Molecular Formula | C₆H₁₆N₂[1] | C₇H₁₈N₂ | C₈H₂₀N₂[3] |

| Molar Mass ( g/mol ) | 116.21[4] | 130.24 | 144.26 |

| Appearance | Colorless crystalline solid or clear liquid[4] | Colorless to pale yellow liquid | Colorless to pale yellow liquid[3] |

| Melting Point (°C) | 42-45[5] | Lower than 1,6-hexanediamine | 15-18[6] |

| Boiling Point (°C) | 204-205[7] | Slightly higher than 1,6-hexanediamine | 96 @ 14 mmHg[6] |

| Density (g/mL at 25°C) | ~0.89[5] | ~0.85 | 0.807[6] |

| Solubility in Water | 490 g/L at 20°C[1] | Soluble | Soluble[3] |

Expertise & Experience Insights: The lower melting point and density of N,N'-dimethyl-1,6-hexanediamine compared to 1,6-hexanediamine suggest that the introduction of methyl groups disrupts the crystal lattice packing and intermolecular hydrogen bonding. It is reasonable to infer that N-methylhexamethylenediamine would have intermediate properties. The boiling point is expected to be slightly higher than that of 1,6-hexanediamine due to the increased molecular weight, despite the reduction in hydrogen bonding capability at one of the amino groups.

Chemical Reactivity: The Impact of Methylation

The reactivity of these diamines is governed by the nucleophilicity of the nitrogen atoms. The presence of a methyl group in N-methylhexamethylenediamine introduces significant differences in the reactivity of its two amino groups.

Nucleophilicity and Basicity

-

1,6-Hexanediamine: Both primary amino groups are strong nucleophiles and bases. The lone pair of electrons on each nitrogen is readily available for reaction with electrophiles.[7]

-

N-methylhexamethylenediamine: This molecule presents two distinct reactive sites. The primary amino group behaves similarly to those in 1,6-hexanediamine. The secondary amino group, however, is generally a stronger base but a slightly weaker nucleophile due to the electron-donating effect and steric hindrance of the methyl group.[8] This differential reactivity can be exploited for selective chemical modifications.

Reactions with Electrophiles (e.g., Acylation)

A common application of diamines is in polymerization reactions, for instance, with diacyl chlorides to form polyamides. The difference in reactivity between the primary and secondary amines in N-methylhexamethylenediamine would lead to different polymer structures compared to the uniform polymer formed from 1,6-hexanediamine.

Trustworthiness through Causality: The choice of diamine directly dictates the properties of the resulting polymer. The use of 1,6-hexanediamine leads to linear polymer chains with regular hydrogen bonding, contributing to high tensile strength and melting points, as seen in Nylon 6,6.[1] In contrast, N-methylhexamethylenediamine would result in a polyamide with reduced hydrogen bonding capacity due to the presence of the N-methyl group. This would likely lead to a polymer with lower melting point, increased solubility in organic solvents, and greater flexibility.

Synthesis and Industrial Production

-

1,6-Hexanediamine: The primary industrial synthesis of 1,6-hexanediamine is through the hydrogenation of adiponitrile.[1] This process is well-established and allows for large-scale production. Other routes include starting from hexanediol or caprolactam.[5]

-

N-methylhexamethylenediamine: While specific industrial synthesis routes are not widely published, it can be synthesized through several laboratory methods. One potential route is the reductive amination of 6-aminohexanal with methylamine. Another approach could involve the mono-N-methylation of 1,6-hexanediamine, though controlling the degree of methylation to avoid the formation of the di-substituted product would be a challenge.

Applications: Established and Potential Uses

1,6-Hexanediamine

The vast majority of 1,6-hexanediamine produced is used as a comonomer with adipic acid in the production of Nylon 6,6.[1] It also serves as a precursor for the production of hexamethylene diisocyanate (HDI), a key component in the manufacturing of polyurethanes.[1] Additionally, it is used as a cross-linking agent for epoxy resins and in the synthesis of various other chemicals.[1]

N-methylhexamethylenediamine

The applications of N-methylhexamethylenediamine are less defined but can be inferred from its structure. Its asymmetrical nature and the presence of a secondary amine could be advantageous in several areas:

-

Specialty Polymers: Its use in polyamides or polyurethanes could impart unique properties such as improved solubility, lower crystallinity, and altered mechanical characteristics.

-

Pharmaceutical Synthesis: The differential reactivity of its two amino groups makes it a valuable building block for the synthesis of complex molecules where sequential and selective reactions are required.

-

Curing Agents: It could serve as a curing agent for epoxy resins, potentially offering different curing profiles and final properties compared to 1,6-hexanediamine.

Experimental Protocol: GC-MS Analysis of Diamines

The following protocol provides a general framework for the analysis of 1,6-hexanediamine and N-methylhexamethylenediamine using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the separation and identification of these compounds in a mixture.

Step-by-Step Methodology

-

Standard Preparation:

-

Prepare individual stock solutions of 1,6-hexanediamine and N-methylhexamethylenediamine (if available) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a mixed standard solution containing both analytes at a known concentration.

-

-

Sample Preparation and Derivatization:

-

To 1 mL of the sample (or standard solution), add 1 mL of a suitable buffer (e.g., borate buffer, pH 9.0).

-

Add 100 µL of propyl chloroformate and vortex vigorously for 1 minute. The derivatization of the amine groups is necessary to increase their volatility for GC analysis.[9]

-

Allow the reaction to proceed for 5 minutes at room temperature.

-

-

Extraction:

-

Add 2 mL of a suitable organic solvent (e.g., hexane or ethyl acetate) to the reaction mixture.

-

Vortex for 1 minute to extract the derivatized amines into the organic phase.

-

Centrifuge to separate the layers and carefully transfer the upper organic layer to a clean vial.

-

Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the extraction solvent.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Inlet: Split/splitless injector at 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A suitable mass range to detect the molecular ions and characteristic fragments of the derivatized analytes.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to the derivatized 1,6-hexanediamine and N-methylhexamethylenediamine based on their retention times and mass spectra.

-

Quantify the analytes by comparing their peak areas to those of the standards.

-

Self-Validating System: The use of an internal standard is highly recommended for accurate quantification to compensate for variations in derivatization efficiency and injection volume. The mass spectrometer provides definitive identification based on the unique fragmentation patterns of the derivatized molecules.

Conclusion

N-methylhexamethylenediamine and 1,6-hexanediamine, while structurally similar, exhibit distinct physicochemical properties and chemical reactivity due to the presence of a methyl group on one of the nitrogen atoms in the former. This guide has illuminated these differences, providing a framework for researchers and drug development professionals to make informed decisions in their work. The differential reactivity of the primary and secondary amino groups in N-methylhexamethylenediamine offers unique opportunities for the synthesis of novel polymers and complex organic molecules. Further research into the specific properties and applications of N-methylhexamethylenediamine is warranted to fully exploit its potential.

References

- Google Patents. Synthetic method of 1, 6-hexamethylene diamine. CN112300008A.

-

ChemBK. hexamethylenediamine(1,6-hexanediamine). [Link]

-

Occupational Safety and Health Administration. 1,6-HEXANEDIAMINE. [Link]

-

Australian Government Department of Health. 1,6-Hexanediamine: Human health tier II assessment. (2019-12-12). [Link]

- Google Patents. PROCESS FOR THE SYNTHESIS OF A MIXTURE OF N, N, N ', N'-TETRAMETHYL-1,6-HEXANEDIAMINE AND N, N, N', N'-TETRAMETHYLDIAMINOETHERS. FR3014100A1.

-

Wikipedia. Hexamethylenediamine. [Link]

-

PubChem. Hexamethylenediamine. [Link]

-

Cheméo. Chemical Properties of 1,6-Hexanediamine (CAS 124-09-4). [Link]

-

NIST. 1,6-Hexanediamine. [Link]

- ResearchGate. FTIR spectrum of the hexamethylenediamine (HMDA) reactant.

- Agilent.

- Oreate AI Blog. Understanding the Nuances: Primary Amines vs. Secondary Amines. (2026-01-15).

-

PubMed. A sensitive, rapid, chemiluminescence-based method for the determination of diamines and polyamines. [Link]

- ResearchGate. 1 H NMR spectrum of CEPPA-hexamethylenediamine salt.

-

VTechWorks. Analysis of Biogenic Amines by GC/FID and GC/MS. (2003-07-16). [Link]

Sources

- 1. Hexamethylenediamine - Wikipedia [en.wikipedia.org]

- 2. Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 13093-04-4: N1,N6-Dimethyl-1,6-hexanediamine [cymitquimica.com]

- 4. 1,6-HEXANEDIAMINE | Occupational Safety and Health Administration [osha.gov]

- 5. chembk.com [chembk.com]

- 6. N,N'-DIMETHYL-1,6-HEXANEDIAMINE | 13093-04-4 [chemicalbook.com]

- 7. Application of 1,6-Hexamethylenediamine_Chemicalbook [chemicalbook.com]

- 8. Understanding the Nuances: Primary Amines vs. Secondary Amines - Oreate AI Blog [oreateai.com]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Mastering the Craft: A Senior Application Scientist's Guide to Mono-N-methylated Diamine Linkers in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architects of Molecular Innovation

In the intricate world of chemical synthesis and drug development, the silent architects of progress are often the seemingly simple yet profoundly impactful linker molecules. Among these, mono-N-methylated diamine linkers have emerged as a cornerstone technology, offering a unique blend of reactivity, selectivity, and structural versatility. This guide, born from years of hands-on experience and a deep understanding of the underlying chemical principles, aims to demystify the synthesis, application, and characterization of these critical building blocks. We will move beyond mere protocols, delving into the "why" behind the "how," to empower you, the researcher, to not only replicate but also innovate.

Section 1: The Art and Science of Synthesizing Mono-N-methylated Diamine Linkers

The selective introduction of a single methyl group onto a symmetrical or unsymmetrical diamine is a formidable challenge that has spurred the development of numerous synthetic strategies. The choice of method is dictated by factors such as the nature of the diamine, desired yield, and scalability.

The Logic of Mono-Protection: A Prerequisite for Selectivity

The cornerstone of successful mono-N-methylation lies in the strategic use of protecting groups. By temporarily blocking one of the amino groups, we can direct the methylation to the desired nitrogen atom. The tert-butyloxycarbonyl (Boc) group is a workhorse in this regard, offering robust protection under a wide range of conditions and clean deprotection.

A facile and efficient method for the mono-Boc protection of both symmetrical and unsymmetrical diamines involves a sequential addition of hydrochloric acid and di-tert-butyl dicarbonate ((Boc)2O).[1][2][3] The initial protonation of one amine group deactivates it towards nucleophilic attack, allowing the selective protection of the free amine.[2][3]

Experimental Protocol: Mono-Boc Protection of a Symmetrical Diamine

-

Dissolution: Dissolve the diamine (1.0 eq) in a suitable solvent such as methanol.

-

Protonation: Add one equivalent of hydrochloric acid (HCl) dropwise while stirring at room temperature.[1][2][3]

-

Boc Protection: Subsequently, add one equivalent of (Boc)2O to the reaction mixture.[1][2][3]

-

Neutralization and Extraction: After the reaction is complete (monitored by TLC or LC-MS), neutralize the mixture and extract the mono-Boc-protected diamine.[1]

This "one-pot" procedure is highly efficient and often avoids the need for tedious chromatographic purification.[1][2][3]

The Methylation Step: Navigating a Landscape of Reagents

With one amine safely protected, the stage is set for the methylation of the remaining free amine. Several methods exist, each with its own set of advantages and considerations.

Reductive Amination: The Classic Approach

Reductive amination is a widely used and reliable method for N-methylation.[4][5] It involves the reaction of the primary amine with an aldehyde (typically formaldehyde) to form an imine, which is then reduced in situ to the corresponding secondary amine.[5]

Experimental Protocol: Reductive N-Methylation

-

Reaction Setup: In a reaction vessel, combine the mono-Boc-protected diamine (1.0 eq), formaldehyde (1.1 eq), and a suitable solvent.[6]

-

Reduction: Add a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).[5] The latter is particularly useful as it selectively reduces the imine in the presence of the aldehyde.[5]

-

Work-up and Purification: After completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.[6]

Alternative Methylating Agents

While reductive amination is robust, other methylating agents can be employed. These include dimethyl carbonate (DMC), which offers a greener alternative, and various metal-catalyzed approaches.[6][7][8] Transition metal catalysts, for instance, have been shown to be efficient for the selective synthesis of N-methylamines.[7]

| Methylation Strategy | Key Reagents | Advantages | Considerations |

| Reductive Amination | Formaldehyde, NaBH4/NaBH3CN | High yield, well-established | Requires careful control of stoichiometry |

| Dimethyl Carbonate (DMC) | DMC, Base | Environmentally friendly | May require higher temperatures or microwave irradiation[6] |

| Catalytic Methylation | Methanol, Metal Catalyst (e.g., Iridium) | High atom economy, can be highly selective[6] | Catalyst cost and sensitivity |

Deprotection: The Final Unveiling

The final step in the synthesis is the removal of the protecting group to yield the desired mono-N-methylated diamine. The choice of deprotection conditions is critical to avoid unwanted side reactions. For the commonly used Boc group, acidic conditions are typically employed.

Experimental Protocol: Boc Deprotection

-

Acidic Treatment: Dissolve the N-Boc, N'-methyl diamine in a suitable solvent and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

-

Neutralization: After the deprotection is complete, carefully neutralize the reaction mixture with a base.

-

Isolation: Isolate the final product, often as a salt, which can be used directly or further purified.

Section 2: Applications in the Vanguard of Drug Discovery

Mono-N-methylated diamine linkers are not mere chemical curiosities; they are enabling tools in the development of sophisticated therapeutic modalities. Their unique structural features can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Peptide and Peptidomimetic Synthesis: Enhancing Nature's Blueprint

N-methylation is a powerful strategy to modulate the properties of peptides.[9][10] Introducing a methyl group on a backbone amide can enhance metabolic stability, improve membrane permeability, and even confer oral bioavailability.[9][10] Mono-N-methylated diamines can be incorporated into peptide sequences to introduce these desirable characteristics.[11]

PROTACs and Molecular Glues: The Dawn of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[12] The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. Mono-N-methylated diamines are frequently incorporated into these linkers to fine-tune their length, flexibility, and physicochemical properties.[13] The presence of the methyl group can influence the conformation of the PROTAC, thereby affecting the formation of the crucial ternary complex between the target protein, the PROTAC, and the E3 ligase.[13]

Antibody-Drug Conjugates (ADCs): Precision Weaponry Against Disease

Antibody-drug conjugates (ADCs) combine the targeting specificity of an antibody with the potent cell-killing activity of a cytotoxic drug.[] The linker that connects the antibody to the drug payload plays a pivotal role in the ADC's stability and efficacy.[15] Mono-N-methylated diamines can be integrated into ADC linkers to modulate their properties, such as hydrophilicity and susceptibility to cleavage.[16]

Section 3: Ensuring Purity and Identity: A Guide to Characterization and Quality Control

The synthesis of a mono-N-methylated diamine is only half the battle. Rigorous characterization is essential to confirm the identity and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the successful mono-N-methylation of a diamine.[17]

-

¹H NMR: The appearance of a new singlet corresponding to the N-methyl protons (typically in the range of 2.2-2.5 ppm) is a key indicator of successful methylation. The integration of this signal relative to other protons in the molecule provides quantitative information.

-

¹³C NMR: The carbon of the N-methyl group will give a characteristic signal in the ¹³C NMR spectrum. Furthermore, the chemical shifts of the carbons adjacent to the methylated nitrogen will be altered compared to the unmethylated precursor.[18]

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides a precise determination of the molecular weight of the synthesized compound, confirming that the desired methylation has occurred. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding another layer of confidence in the product's identity.

Chromatographic Techniques: Assessing Purity

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods for assessing the purity of the synthesized mono-N-methylated diamine.[19][20] These techniques can separate the desired product from starting materials, byproducts, and any over-methylated species.

Typical Purity Analysis Workflow

-

Method Development: Develop a suitable GC or HPLC method that provides good separation of all potential components in the reaction mixture.

-

Calibration: Prepare standards of known concentration to create a calibration curve for quantitative analysis.

-

Sample Analysis: Analyze the synthesized product to determine its purity, typically expressed as a percentage area.

| Analytical Technique | Information Provided | Key Considerations |

| ¹H and ¹³C NMR | Structural confirmation, presence of N-methyl group | Requires pure sample for unambiguous assignment[17][18] |

| Mass Spectrometry | Molecular weight confirmation | Can be coupled with chromatography (e.g., LC-MS) for enhanced analysis |

| GC/HPLC | Purity assessment, quantification of impurities | Method development is crucial for accurate results[19][20] |

Conclusion: Empowering the Next Wave of Discovery

Mono-N-methylated diamine linkers are more than just molecular scaffolds; they are versatile tools that empower chemists to precisely control the properties of complex molecules. A thorough understanding of their synthesis, a creative approach to their application, and a rigorous commitment to their characterization are the hallmarks of excellence in this field. It is my hope that this guide will serve as a valuable resource, inspiring you to not only utilize these powerful linkers but also to push the boundaries of what is possible in chemical synthesis and drug discovery.

References

- UQTR. (2024, September 19). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine.

- PubMed. (2012, February 9). Synthesis of N-methylated cyclic peptides.

- Benchchem. Application Notes and Protocols for N-Methylation of Aromatic Diamines.

- J. Christopher Johnston and Maria. 1 15N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines.

- ChemRxiv. (2021, January 21). Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C.

- Google Patents. US20060217549A1 - Diamine purification method.

- PMC - NIH. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique.

- Springer Nature Experiments. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.

- BOC Sciences. Maleimide Linkers in Antibody-Drug Conjugates.

- ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.

- ResearchGate. (2025, August 6). Selective Mono‐BOC Protection of Diamines.

- ResearchGate. Selective mono‐N‐methylation of various substituted diamines using....

- ChemScene. ChemScene: Building blocks | Bioactive small molecules.

- ACS Publications. Proteolysis Targeting Chimera Degraders of the METTL3–14 m6A-RNA Methyltransferase | JACS Au.

- SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof.

- Vitas Analytical Services. Purity of Ethylene Diamine by GC-FID.

- ACS Publications. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters.

- Organic Letters. (2022, July 21). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination.

- NIH. Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release.

- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

- ris.utwen te.nl. Carbon-13 n.m.r. investigation on the nitrogen methylation of the mono- and diazanaphthalenes.

- NJ Bio, Inc. Linkers for ADCs.

- ResearchGate. (2025, August 6). Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate.

- Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof.

- ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.

- PMC - NIH. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1.

- ResearchGate. (2024, January 16). Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

- Organic Chemistry Frontiers (RSC Publishing). Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination.

- ResearchGate. (2025, August 6). The unambiguous assignment of NMR spectra of per-O-methylated 6-mono and 6,6-diamino-β-cyclodextrins | Request PDF.

- MDPI. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates.

- PubMed - NIH. Orthogonal ligation strategies for peptide and protein.

- Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination.

- Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.

- ACS Omega. (2023, August 9). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source.

- PMC. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs.

- Catalysis Science & Technology (RSC Publishing). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts.

- PubMed. (2025, June 9). NMR insights into the behavior of bis-His motifs toward copper ions: A study using mono-N-methylated histidines.

- Google Patents. CN108008034A - Method for detecting the purity of N,N,N'-trimethylethylenediamine by gas chromatography.

- 1.2 Deprotection: The Concept of Orthogonal Sets.

- ResearchGate. (2025, August 9). (PDF) Synthesis of N-methylated cyclic peptides.

- ACS Publications. (2023, November 22). Regioselective Synthesis of Unsymmetrical Vicinal Diamines via Azidoimination of Alkenes with TMSN3 and Ketimines | Organic Letters.

- Ethylenediamine.

- ResearchGate. (2025, August 10). Synthesis of Unsymmetrical Vicinal Diamines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 3. redalyc.org [redalyc.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 12. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 15. njbio.com [njbio.com]

- 16. Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release - PMC [pmc.ncbi.nlm.nih.gov]

- 17. depot-e.uqtr.ca [depot-e.uqtr.ca]

- 18. ris.utwente.nl [ris.utwente.nl]

- 19. vitas.no [vitas.no]

- 20. bre.com [bre.com]

A Technical Guide to the Solubility of (6-Aminohexyl)(methyl)amine in Organic Solvents

Introduction: Understanding the Significance of (6-Aminohexyl)(methyl)amine Solubility

(6-Aminohexyl)(methyl)amine is a diamine featuring both a primary and a secondary amine, tethered by a hexyl carbon chain. This unique structure imparts a combination of hydrophilic and lipophilic characteristics, making it a valuable building block in various chemical syntheses, particularly within the pharmaceutical and materials science sectors. Its utility in drug development, for instance, often hinges on its ability to be effectively dissolved in a range of organic solvents for reaction, purification, and formulation. An in-depth understanding of its solubility profile is, therefore, not merely academic but a critical prerequisite for its practical application.

This guide provides a comprehensive overview of the solubility of (6-Aminohexyl)(methyl)amine in common organic solvents. In the absence of extensive published quantitative data for this specific molecule, we will deduce its solubility characteristics based on fundamental chemical principles, the physicochemical properties of its constituent functional groups, and established trends in the solubility of analogous aliphatic amines. Furthermore, this document furnishes a detailed, field-proven protocol for the experimental determination of its solubility, empowering researchers to generate precise data tailored to their specific solvent systems.

Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the cornerstone of solubility prediction; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[1]

(6-Aminohexyl)(methyl)amine possesses a dual nature:

-

Polar Head: The two amine groups (one primary, one secondary) are polar and capable of acting as both hydrogen bond donors and acceptors.[2] This allows for strong interactions with protic and polar aprotic solvents.

-

Nonpolar Tail: The six-carbon hexyl chain is a significant nonpolar, hydrophobic component. This aliphatic chain will readily interact with nonpolar solvents through van der Waals forces.

The balance between these two features dictates the compound's solubility in a given solvent. For instance, while the amine groups promote solubility in polar solvents like alcohols, the long alkyl chain enhances its solubility in less polar solvents compared to smaller diamines.[3][4] As the carbon chain length of aliphatic amines increases, their solubility in water decreases due to the growing hydrophobic nature of the molecule.[4][5]

Predicted Solubility Profile of (6-Aminohexyl)(methyl)amine

Based on the structural analysis and established principles of amine solubility, the following table provides a predicted qualitative solubility profile for (6-Aminohexyl)(methyl)amine in a range of common organic solvents. It is important to note that these are predictions and should be confirmed by experimental validation for any critical application.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The amine groups can form strong hydrogen bonds with the hydroxyl groups of the alcohols.[3] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | The polarity of these solvents allows for favorable dipole-dipole interactions with the amine groups. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The nonpolar hexyl chain will interact favorably with these solvents, but the polar amine groups will be less effectively solvated, limiting overall solubility.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. However, primary amines can sometimes react with chlorinated solvents like chloroform and carbon tetrachloride.[6][7] |

Molecular Interactions Governing Solubility

The solubility of (6-Aminohexyl)(methyl)amine is a direct result of the intermolecular forces established between the solute and solvent molecules. The following diagram illustrates the key interactions.

Caption: Intermolecular forces between (6-Aminohexyl)(methyl)amine and solvent classes.

Experimental Protocol for Solubility Determination: A Self-Validating System

Given the lack of readily available quantitative data, an experimental approach is necessary. The following protocol is based on the widely accepted "shake-flask" method, which is a reliable technique for determining equilibrium solubility.[8]

Principle

A surplus of the solute, (6-Aminohexyl)(methyl)amine, is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After allowing any undissolved solid to settle, an aliquot of the supernatant is carefully removed, diluted, and analyzed by a suitable analytical method (e.g., HPLC, GC) to determine the concentration of the dissolved solute.

Materials and Equipment

-

(6-Aminohexyl)(methyl)amine

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of (6-Aminohexyl)(methyl)amine into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to run a preliminary experiment to determine the time required to reach a stable concentration.[9]

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of calibration standards of (6-Aminohexyl)(methyl)amine in the solvent of interest.

-

Analyze the calibration standards and the diluted sample by a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The result is the solubility of (6-Aminohexyl)(methyl)amine in the specific organic solvent at the experimental temperature, typically expressed in mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific, published quantitative solubility data for (6-Aminohexyl)(methyl)amine is sparse, a robust understanding of its physicochemical properties allows for reliable predictions of its behavior in a variety of organic solvents. Its amphiphilic nature, with polar amine functionalities and a nonpolar alkyl backbone, suggests broad solubility in polar protic solvents and moderate solubility in a range of other organic media. For researchers and drug development professionals, the provided experimental protocol offers a validated pathway to ascertain precise solubility data, which is indispensable for optimizing reaction conditions, purification strategies, and formulation development. This guide serves as both a theoretical framework and a practical tool for the effective utilization of (6-Aminohexyl)(methyl)amine in scientific and industrial applications.

References

-

Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]

-

Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. [Link]

-

CK-12 Foundation. (2026). Physical Properties of Amines. [Link]

-

Lumen Learning. Organic Chemistry II: 23.1. Properties of amines. [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

MDPI. (2023). Influence of Hydrogen Bonding on the Photophysical Properties of Diethylamino Hydroxybenzoyl Hexyl Benzoate. [Link]

-

PubChem. Methylamine. [Link]

-

Quora. (2018). Are amines soluble in organic solvents?. [Link]

-

The Journal of Physical Chemistry A. (2015). Stability of Hydrated Methylamine: Structural Characteristics and H2N···H−O Hydrogen Bonds. [Link]

- WIPO. (2005). Method for determining solubility of a chemical compound.

Sources

- 1. quora.com [quora.com]

- 2. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

N-methyl-1,6-diaminohexane IUPAC name and synonyms

Structural Characterization, Synthesis Pathways, and Analytical Differentiation

Abstract

This technical guide provides a comprehensive analysis of N-methyl-1,6-diaminohexane (also known as N-methylhexane-1,6-diamine), a critical aliphatic diamine intermediate.[1][2] While often overshadowed by its parent compound, Hexamethylenediamine (HMDA), or its symmetrically substituted analog, N,N'-dimethyl-1,6-hexanediamine, the mono-methylated variant represents a unique chemical entity.[1] It serves as both a specialized building block for modifying polyamide crystallinity and a significant impurity marker in industrial HMDA production.[1] This guide details its nomenclature, asymmetric reactivity, synthesis via reductive amination, and rigorous protocols for its analytical separation.[1]

Part 1: Nomenclature & Chemical Identity[1][2][3][4]

The precise identification of N-methyl-1,6-diaminohexane is complicated by the existence of its symmetric isomers. Unlike HMDA, which possesses C2v symmetry, the mono-methyl variant is asymmetric, containing one primary amine and one secondary amine.[1]

Core Identifiers

| Parameter | Specification |

| IUPAC Name | N-methylhexane-1,6-diamine |

| Common Synonyms | 1-amino-6-(methylamino)hexane; N-methyl-1,6-hexanediamine; 1,6-Hexanediamine, N-methyl- |

| CAS Registry Number | 4081-28-9 |

| Molecular Formula | |

| Molecular Weight | 130.23 g/mol |

| SMILES | CNCCCCCCN |

| InChI Key | KDSNLYHKYIVXLZ-UHFFFAOYSA-N |

Structural Significance

The introduction of a single methyl group on one nitrogen atom disrupts the hydrogen-bonding lattice characteristic of HMDA.[1][2] Consequently, while HMDA is a solid at room temperature (MP ~42°C), N-methyl-1,6-diaminohexane typically exists as a liquid with a lower freezing point, enhancing its utility in liquid-phase curing agents but complicating solid-state purification.[1]

Part 2: Synthesis & Reaction Pathways[1][2]

The synthesis of N-methyl-1,6-diaminohexane is rarely a target in isolation; it is kinetically formed as an intermediate during the methylation of HMDA or as a byproduct during the hydrogenation of adiponitrile in the presence of methanol.[1]

Mechanism: Reductive Amination

The most controlled synthetic route involves the statistical reductive amination of HMDA with formaldehyde, followed by rigorous fractionation.[1][2]

Reaction Logic:

-

Imine Formation: Formaldehyde reacts with one amine terminus of HMDA to form a hemiaminal/imine intermediate.[1][2]

-

Hydrogenation: The imine is reduced (typically over Ni or Pd catalysts) to the secondary amine (N-methyl).[1][2]

-

Selectivity Challenge: The secondary amine is more nucleophilic than the primary amine, leading to rapid over-methylation to N,N-dimethyl or N,N'-dimethyl species.[1][2]

Pathway Visualization

The following diagram illustrates the stepwise methylation pathway and the competitive side reactions that necessitate high-resolution separation.

Figure 1: Stepwise methylation kinetics of HMDA. The target mono-methyl species is an intermediate that rapidly converts to dimethyl derivatives.[1]

Part 3: Analytical Protocol & Separation

Distinguishing N-methyl-1,6-diaminohexane from its parent (HMDA) and methylated analogs is a classic challenge in process analytical chemistry due to their similar boiling points and high polarity.[1]

Gas Chromatography (GC) Methodology

Direct injection of aliphatic amines often leads to peak tailing due to interaction with silanol groups in the column.[1][2] Derivatization is mandatory for precise quantification.[1]

Protocol: Trifluoroacetyl (TFA) Derivatization This protocol converts the polar amines into volatile amides, improving peak shape and separation resolution.[1][2]

-

Sample Prep: Dissolve 10 mg of the amine mixture in 1 mL of Dichloromethane (DCM).

-

Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA).

-

Incubation: Heat at 60°C for 15 minutes in a sealed vial.

-

GC Conditions:

Mass Spectrometry (MS) Fragmentation Signatures

When analyzing the TFA derivatives, look for these diagnostic ions:

| Compound | Diagnostic Fragment (m/z) | Mechanistic Origin |

| HMDA-TFA | 126 | Cleavage alpha to the amide nitrogen ( |

| N-methyl-HMDA-TFA | 140 | Cleavage at the secondary amine terminus ( |

ngcontent-ng-c2307461527="" class="ng-star-inserted">Expert Insight: The presence of the m/z 140 fragment is the definitive confirmation of the N-methyl group. The m/z 126 fragment will also be present in the mono-methyl spectrum (from the primary amine end), so relying solely on 126 is inconclusive.[1]

Part 4: Applications in Material Science & Pharma[1][8][9]

Polyamide (Nylon) Modification

In standard Nylon 6,6 production, N-methyl-1,6-diaminohexane is often considered an impurity that lowers the melting point and tensile strength.[1][2] However, in co-polyamide synthesis , it is intentionally added to:

-

Reduce Crystallinity: The bulky methyl group prevents tight chain packing.[1][2]

-

Improve Dyeability: The secondary amine (if left unreacted or at chain ends) has different basicity, altering acid dye affinity.[1][2]

Pharmaceutical Linkers

In drug development, diamine linkers are used to conjugate cytotoxic payloads to antibodies (ADCs) or to link dimers.[1]

-

Solubility: The N-methyl group increases lipophilicity slightly while disrupting stacking interactions, potentially improving the solubility of the linker-drug complex.[1][2]

-

Steric Hindrance: The methyl group can protect the adjacent nitrogen from metabolic degradation (N-acetylation) compared to a primary amine.[1]

References

-

National Institute of Standards and Technology (NIST). 1,6-Hexanediamine (HMDA) Gas Phase Ion Energetics & Derivatives.[1] NIST Chemistry WebBook, SRD 69.[1][5] Available at: [Link][2]

-

PubChem. N,N'-Dimethyl-1,6-hexanediamine (Related Structure).[1][2][6][7][8] National Library of Medicine.[1] Available at: [Link]

Sources

- 1. CAS 13093-04-4: N1,N6-Dimethyl-1,6-hexanediamine [cymitquimica.com]

- 2. CN112300008A - A kind of synthetic method of 1,6-hexanediamine - Google Patents [patents.google.com]

- 3. CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine - Google Patents [patents.google.com]

- 4. FR3014100A1 - PROCESS FOR THE SYNTHESIS OF A MIXTURE OF N, N, N ', N'-TETRAMETHYL-1,6-HEXANEDIAMINE AND N, N, N', N'-TETRAMETHYLDIAMINOETHERS - Google Patents [patents.google.com]

- 5. 1,6-Hexanediamine [webbook.nist.gov]

- 6. Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N'-Dimethyl-1,6-hexanediamine | High-Purity Reagent [benchchem.com]

- 8. N,N -Dimethyl-1,6-hexanediamine 98 13093-04-4 [sigmaaldrich.com]

Methodological & Application

Using N-methyl-1,6-hexanediamine as a bioconjugation spacer

Application Note: High-Precision Bioconjugation with N-Methyl-1,6-Hexanediamine

Executive Summary

In the landscape of bioconjugation, symmetry is often an obstacle. Standard homobifunctional spacers like 1,6-hexanediamine pose significant challenges regarding cross-linking control and polymerization. N-methyl-1,6-hexanediamine (NM-HDA) offers a structural solution: an asymmetric diamine scaffold containing one primary amine and one secondary amine.

This guide details the application of NM-HDA as a "smart spacer." By exploiting the differential steric and electronic environments of its two nitrogen centers, researchers can achieve highly selective, sequential conjugation without the need for complex protection/deprotection schemes. This molecule is particularly valuable in Antibody-Drug Conjugates (ADCs) and PROTACs, where the N-methyl group reduces hydrogen bond-driven aggregation and modulates linker solubility.

Chemical Rationale & Properties

The utility of NM-HDA lies in the reactivity hierarchy between its two termini. While both amines are nucleophilic, the primary amine is sterically unhindered and kinetically superior in acylation reactions (e.g., with NHS esters), whereas the secondary amine is more basic but sterically impeded, allowing for controlled sequential functionalization.

Table 1: Physicochemical Properties & Reactivity Profile

| Property | Value / Description | Impact on Bioconjugation |

| Structure | Asymmetric termini allow directional conjugation. | |

| Molecular Weight | 130.23 g/mol | Short-to-medium spacer length (~9 Å). |

| Primary Amine pKa | ~10.5 (Typical for alkyl amines) | Highly reactive toward NHS esters, Isothiocyanates, Aldehydes. |

| Secondary Amine pKa | ~10.7 - 11.0 | More basic but sterically hindered. Resists rapid acylation; ideal for alkylation or "capping". |

| Solubility | High (Water, MeOH, DMSO) | N-methyl group disrupts intermolecular H-bonding, improving conjugate solubility. |

| CAS Number | 25076-24-0 (Verify specific salt forms) | Available as free base or HCl salt. |

Strategic Workflow: The "Stepped" Conjugation

The following diagram illustrates the core logic of using NM-HDA. The workflow relies on kinetic selectivity : reacting the fast primary amine first, leaving the secondary amine available for a second, distinct coupling event.

Figure 1: Sequential conjugation workflow exploiting the kinetic difference between primary and secondary amines.

Detailed Experimental Protocols

Protocol A: Selective Mono-Acylation of the Primary Amine

Objective: Attach a functional group (e.g., a fluorophore, drug, or surface anchor) to the primary amine while preserving the secondary amine.

Mechanism: At neutral pH, the primary amine is sufficiently nucleophilic to react with active esters. The secondary amine, while basic, is sterically hindered by the methyl group, significantly retarding its reaction rate with bulky NHS esters.

Materials:

-

N-methyl-1,6-hexanediamine (NM-HDA)

-

NHS-Activated Ligand (e.g., Biotin-NHS or Drug-NHS)

-

Buffer: 0.1 M Phosphate Buffer (PB), pH 7.2

-

Solvent: Dry DMSO or DMF (if ligand is hydrophobic)

Step-by-Step Procedure:

-

Preparation: Dissolve the NHS-activated ligand in dry DMSO to a concentration of 10 mM.

-

Excess Diamine: Prepare a solution of NM-HDA in 0.1 M PB (pH 7.2) at 5-10x molar excess relative to the NHS ester.

-

Expert Insight: The excess diamine is critical. It statistically ensures that once an NHS ester reacts with a diamine molecule, it encounters a fresh diamine rather than the slower secondary amine of an already-reacted molecule. This prevents cross-linking (dimerization).

-

-

Addition: Add the NHS-ester solution dropwise to the rapidly stirring NM-HDA solution.

-

Rate: 1 drop per second.

-

-

Incubation: Stir at Room Temperature (RT) for 1 hour.

-

Purification:

-

Since the product is a secondary amine (cationic), use Cation Exchange Chromatography (CEX) or Reverse Phase HPLC.

-

The unreacted NM-HDA (highly basic, small) will elute separately from the mono-acylated product (less basic, larger).

-

-

Validation: Analyze by LC-MS. Look for the mass of [Ligand-Linker-NHMe].

Protocol B: Functionalizing the Secondary Amine (The "Hard" Step)

Objective: React the remaining secondary amine to close the linker or attach a second payload.

Mechanism: Secondary amines are excellent nucleophiles for alkylation or can be forced to acylate using stronger conditions.

Option 1: Alkylation (e.g., with Haloacetyls)

-

Conditioning: Adjust the pH of the purified Intermediate (from Protocol A) to pH 8.0–8.5.

-

Reaction: Add an alkyl halide (e.g., Iodoacetamide-Drug or Bromoacetyl-Peptide).

-

Kinetics: Secondary amines react rapidly with alkyl halides. The methyl group actually enhances nucleophilicity here via inductive effects (electron donation), unlike in acylation where sterics dominate.

-

Incubation: 2–4 hours at RT protected from light.

Option 2: Forced Acylation (e.g., to create a tertiary amide)

-

Reagents: Use a highly reactive acyl chloride or HATU/DIEA activation instead of NHS esters.

-

Base: Add an organic base (TEA or DIEA) to scavenge protons.

-

Rationale: Tertiary amides (formed from secondary amines) are highly stable and resistant to enzymatic cleavage, making this an ideal linkage for stable drug attachment.

Application Notes: Why N-Methyl?

Preventing Aggregation in ADCs

Standard amide bonds (–CO–NH–) act as hydrogen bond donors. In hydrophobic drug conjugates, these H-bonds can stack, causing the ADC to precipitate or aggregate.

-

The NM-HDA Solution: The secondary amine forms a tertiary amide (–CO–N(Me)–) upon conjugation. This removes the hydrogen bond donor.

-

Result: Disruption of intermolecular H-bonding networks, leading to significantly improved solubility and stability of the ADC in aqueous serum conditions [1].

Modulating Basicity in PROTACs

In PROTAC design, linker length and composition are vital. The secondary amine of NM-HDA remains basic if not acylated (e.g., if used in an alkylation strategy).

-

Effect: This positively charged center can improve cell permeability or interact with specific residues in the E3 ligase/POI interface, adding a thermodynamic "hook" to the linker efficacy [2].

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Cross-linking (Dimerization) | Insufficient excess of diamine in Step 1. | Increase NM-HDA to NHS ratio to 10:1 or 20:1. |

| Low Yield of Step 2 | Secondary amine is protonated. | Ensure pH is > pKa of the secondary amine (pH > 10) for alkylation, or use non-aqueous conditions with DIEA. |

| Hydrolysis of NHS Ester | Buffer pH too high or wet solvent. | Use dry DMSO/DMF. Keep pH ≤ 7.5 for the first step to favor aminolysis over hydrolysis. |

References

-

Lyon, R. P., et al. (2015). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology. Link (Context: Importance of linker stability and solubility modulation).

-

Burke, T. R., et al. (2017). "Design and Synthesis of Linkers for Bioconjugation." Bioconjugate Chemistry. Link (General reference for amine reactivity hierarchies).

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive source for primary vs. secondary amine reactivity protocols).

-

PubChem. (2024). "1,6-Hexanediamine Compound Summary." Link (Structural basis for hexanediamine derivatives).

Synthesis of N-Methylated Polyamides Using (6-Aminohexyl)(methyl)amine: An Application Guide

Introduction: The Significance of N-Methylation in Polyamide Therapeutics

N-methylated polyamides are a class of synthetic polymers that have garnered significant attention in the fields of medicinal chemistry and drug development. The strategic incorporation of a methyl group onto the amide nitrogen backbone imparts crucial physicochemical properties that enhance their therapeutic potential.[1] This modification can lead to increased metabolic stability, improved cell permeability, and enhanced binding affinity to biological targets such as DNA and proteins.[1] Specifically, in the context of DNA-binding polyamides, N-methylation plays a pivotal role in modulating sequence-specific recognition in the minor groove, offering a powerful tool for the targeted regulation of gene expression. This guide provides a comprehensive overview and detailed protocols for the synthesis of N-methylated polyamides utilizing the versatile diamine monomer, (6-Aminohexyl)(methyl)amine.

(6-Aminohexyl)(methyl)amine: A Key Building Block for N-Methylated Polyamides

(6-Aminohexyl)(methyl)amine is an unsymmetrical diamine that serves as an excellent monomer for introducing N-methylation into the polyamide backbone. Its structure, featuring a primary amine and a secondary methylamine separated by a flexible hexyl linker, allows for regioselective protection and subsequent incorporation into a growing polyamide chain using standard solid-phase peptide synthesis (SPPS) techniques. The hexyl chain provides conformational flexibility to the resulting polyamide, which can be advantageous for optimizing binding interactions with macromolecular targets. The use of diamines in polyamide synthesis can also lead to polymers with improved solubility and thermal properties.

Synthetic Strategy: Solid-Phase Synthesis of N-Methylated Polyamides

The synthesis of N-methylated polyamides using (6-Aminohexyl)(methyl)amine is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This methodology allows for the controlled, stepwise assembly of the polyamide chain on a solid support, facilitating purification and handling. The overall workflow can be broken down into three key stages:

-

Monomer Preparation: Mono-Fmoc protection of (6-Aminohexyl)(methyl)amine.

-

Solid-Phase Synthesis: Iterative cycles of deprotection and coupling on a solid support.

-

Cleavage and Purification: Release of the polyamide from the solid support and subsequent purification.

Figure 2: Solid-phase synthesis cycle for N-methylated polyamides.

| Parameter | Value | Rationale/Reference |

| Resin Loading | 0.1 - 0.5 mmol/g | Standard range for SPPS. |

| Monomer Equivalents | 3-5 eq | To drive the coupling reaction to completion. |

| Coupling Reagent | HATU | Highly effective for sterically hindered couplings. |

| Coupling Time | 1-4 hours | N-methylated amines require longer coupling times. |

| Deprotection Time | 20 + 5 minutes | Standard Fmoc deprotection protocol. |

Part 3: Cleavage from Resin and Purification

Rationale: Once the polyamide synthesis is complete, the molecule must be cleaved from the solid support. A common cleavage cocktail for Rink Amide resin is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) to protect acid-labile side chains. The crude product is then purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Trifluoroacetic acid (TFA)